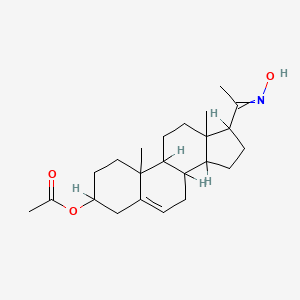![molecular formula C12H11NO4S2 B5858160 3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene](/img/structure/B5858160.png)
3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene is an organic compound that belongs to the class of nitrothiophenes It is characterized by the presence of a nitro group (-NO2) attached to a thiophene ring, which is further substituted with a sulfonylmethyl group linked to a 4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene typically involves a multi-step process One common method starts with the nitration of thiophene to introduce the nitro group at the 2-position This is followed by the sulfonylation of the thiophene ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Reduction: 3-[(4-Methylphenyl)sulfonylmethyl]-2-aminothiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylsulfonylmethylthiophene: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitrothiophene: Lacks the sulfonylmethyl group, leading to different chemical properties and uses.
3-[(4-Methylphenyl)sulfonylmethyl]-2-aminothiophene: Formed by the reduction of the nitro group, with distinct biological activities.
Uniqueness
3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene is unique due to the combination of the nitro and sulfonylmethyl groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfonylmethyl]-2-nitrothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-9-2-4-11(5-3-9)19(16,17)8-10-6-7-18-12(10)13(14)15/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNUQYIEXBJWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(SC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)
![2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5858097.png)


![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)



![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)



![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)
